molecular formula C7H9N3 B112512 3-Aminobenzenecarboximidamide CAS No. 3459-66-3

3-Aminobenzenecarboximidamide

Cat. No. B112512
CAS RN: 3459-66-3
M. Wt: 135.17 g/mol
InChI Key: VWDSNVUXQDDXBN-UHFFFAOYSA-N
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Description

3-Aminobenzenecarboximidamide is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of amides, such as 3-Aminobenzenecarboximidamide, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . Another approach involves the design and synthesis of N-substituted benzimidazole derived carboxamides .


Physical And Chemical Properties Analysis

3-Aminobenzenecarboximidamide has a molecular weight of 135.17 g/mol . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are typically determined through experimental methods .

Scientific Research Applications

Glucose Sensing

3-Aminobenzeneboronic acid functionalized graphene quantum dots were synthesized and utilized as a selective and sensitive system for glucose sensing. This innovative approach was applied for in vivo glucose monitoring in rat striatum, showcasing the chemical's role in developing advanced glucose sensing technologies (Qu et al., 2013).

Inflammatory Bowel Disease (IBD) Research

3-Aminobenzamide demonstrated anti-inflammatory activity in various colitis models. A study explored its effects on tissue mechanical endurance and prevention of perforations in colitis, suggesting its potential in IBD research (Menekşe et al., 2015).

Organic Chemistry and Industrial Production

3-Aminobenzoic acid, with applications in the synthesis of dyes and medicines, was synthesized through a nitration reaction followed by reduction processes. This work highlights the importance of 3-Aminobenzenecarboximidamide derivatives in organic chemistry and industrial production (Yin, 2010).

Renal Ischemia-Reperfusion Injury

Research indicated that 3-Aminobenzamide could prevent distant liver injury induced by renal ischemia-reperfusion in rats. It mitigated oxidative stress markers, suggesting its therapeutic potential for managing complications arising from ischemia-reperfusion injury (Tas Hekimoglu et al., 2014).

Electrochemical Studies and Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles were investigated as green corrosion inhibitors for mild steel, demonstrating the role of 3-Aminobenzenecarboximidamide derivatives in corrosion prevention and the development of sustainable materials (Verma et al., 2015).

Advanced Glycation End-products (AGEs) Detection

A novel approach using derivatization for the detection of AGE-free adducts was developed, significantly enhancing the detection sensitivity for these biomolecules, which are crucial in diabetes and aging research (Hashimoto et al., 2013).

Antibacterial Benzimidazole Ureas

The development of second-generation antibacterial benzimidazole ureas, which inhibit bacterial gyrase and topoisomerase IV, was informed by the study of aminobenzimidazole ureas. This research addresses the challenge of reactive metabolite formation, critical in the creation of safer antibacterial agents (Grillot et al., 2014).

Safety And Hazards

The safety data sheet for 3-Aminobenzenecarboximidamide suggests that it should not be released into the environment and that personal protective equipment should be used when handling it .

properties

IUPAC Name

3-aminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDSNVUXQDDXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276751
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzenecarboximidamide

CAS RN

3459-66-3
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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